molecular formula C17H15N3O4 B2831392 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-93-6

3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No. B2831392
CAS RN: 896361-93-6
M. Wt: 325.324
InChI Key: KYWIEHQRDBAONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is an organic compound that belongs to the class of phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .


Molecular Structure Analysis

The molecular structure of “this compound” likely involves a five-membered pyrrolidine ring, which is a common feature in many bioactive molecules . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Biomedical Imaging

Nitroxide radicals, including those related to "3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide," are used as paramagnetic contrast agents in magnetic resonance imaging (MRI) due to their ability to participate in cellular redox reactions. The rate at which these compounds lose their contrast-enhancing ability correlates with the tissue's reducing power, allowing for the noninvasive assessment of the intracellular redox status. Such applications are particularly useful in distinguishing between normal and tumor tissue, highlighting the potential of these compounds in cancer research (Hyodo et al., 2006).

Corrosion Inhibition

Studies on benzamide derivatives, including those with nitro substituents, have shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds, through electrochemical and surface analysis methods, demonstrate strong adsorption at metal/electrolyte interfaces, significantly enhancing the energy barrier against corrosive dissolution. This application is crucial for protecting industrial materials from degradation, indicating the versatile applications of benzamide derivatives beyond biological contexts (Mishra et al., 2018).

Sensing Applications

The use of metal-organic frameworks (MOFs) incorporating benzamide derivatives for fluorescence sensing represents another innovative application. A zinc-based MOF has been developed as a highly efficient, rapid, and sensitive fluorescence sensor for detecting biomarkers such as 3-nitrotyrosine, which is associated with oxidative stress and various diseases. This application demonstrates the potential of such compounds in developing new diagnostic tools and methodologies (Geng et al., 2022).

Pharmaceutical Development

Compounds related to "this compound" have been investigated for their pharmaceutical relevance, including antimicrobial, antifungal, and anti-inflammatory activities. These studies reveal the potential of benzamide derivatives in developing new therapeutic agents, showcasing their importance in drug discovery and development processes (Kodela et al., 2012).

Future Directions

The future directions in the study of “3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” and similar compounds likely involve further exploration of their biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .

properties

IUPAC Name

3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-10-13(11-19(16)14-6-2-1-3-7-14)18-17(22)12-5-4-8-15(9-12)20(23)24/h1-9,13H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWIEHQRDBAONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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